Acetonitrilo (3-bromo-2-nitrofenil)

Descripción general

Descripción

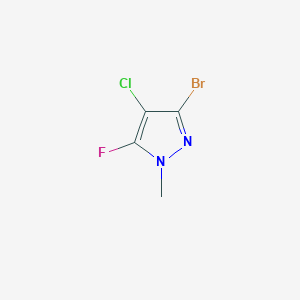

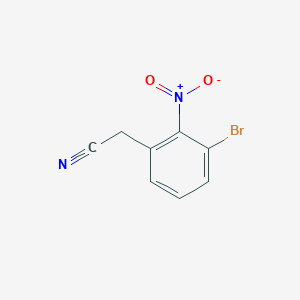

(3-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound is a pale-yellow to yellow-brown solid .

Physical and Chemical Properties Analysis

(3-Bromo-2-nitrophenyl)acetonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 241.04 .Aplicaciones Científicas De Investigación

Intermedio de Síntesis Orgánica

Acetonitrilo (3-bromo-2-nitrofenil): sirve como un intermedio versátil en la síntesis orgánica. Sus grupos bromo y nitro lo convierten en un compuesto reactivo adecuado para diversas transformaciones químicas. Se puede utilizar para sintetizar moléculas complejas reaccionando con diferentes nucleófilos o bases, lo que lleva a una amplia gama de productos con posibles aplicaciones farmacéuticas .

Grupo Protector Fotolábil

La parte nitrofenilo del compuesto sugiere su uso como un grupo protector fotolábil (PPG). Los PPG se utilizan para enmascarar temporalmente los sitios reactivos en una molécula durante una secuencia de reacciones. Al exponerse a la luz, el grupo protector se puede eliminar, revelando el sitio activo para reacciones adicionales. Esto es particularmente útil en la síntesis de moléculas sensibles o complejas .

Agente Alquilante

Los agentes alquilantes son cruciales en la síntesis de diversos compuestos orgánicos. Acetonitrilo (3-bromo-2-nitrofenil) puede actuar como un agente alquilante debido a su grupo bromoacetonitrilo, permitiendo la introducción del grupo cianoetilo en las moléculas diana. Esto es beneficioso para crear nuevos compuestos con funcionalidad de nitrilo, que es una característica común en muchos productos farmacéuticos .

Oxidación Libre de Metales de Transición

La estructura de Acetonitrilo (3-bromo-2-nitrofenil) implica posibles aplicaciones en procesos de oxidación libres de metales de transición. Tales procesos son valiosos en la química verde, ya que evitan el uso de metales pesados, reduciendo el impacto ambiental. El compuesto podría facilitar reacciones de oxidación en condiciones suaves, posiblemente en modificaciones de aminoácidos .

Intermedio Químico para Sales de Hidrazinio

Este compuesto también es útil en la síntesis de sales de hidrazinio, que son importantes en diversas industrias químicas. Las sales de hidrazinio sirven como precursores de los derivados de hidrazina, utilizados en productos farmacéuticos, agroquímicos y como agentes de soplado en polímeros .

Compuesto Enjaulado para Estudios Bioquímicos

Como un compuesto enjaulado, Acetonitrilo (3-bromo-2-nitrofenil) se puede utilizar para estudiar procesos bioquímicos. La técnica de enjaulamiento consiste en unir un grupo fotolábil a una molécula bioactiva, lo que la vuelve inactiva hasta que se expone a la luz. Esto permite a los investigadores controlar la activación de la molécula en sistemas biológicos, ayudando en la comprensión de las vías y mecanismos biológicos .

Mecanismo De Acción

- Electrophilic Substitution : Given that it contains an indole nucleus, similar to benzene, it may undergo electrophilic substitution reactions due to the excess π-electrons delocalization .

- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

2-(3-bromo-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLBWKUPFVIBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80774853 | |

| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185200-50-4 | |

| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)

![methyl-2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, cis](/img/structure/B1653376.png)

![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)

![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)

![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)